4-(1-Azidoethyl)benzonitrile
Description
4-(1-Azidoethyl)benzonitrile is an aromatic compound featuring a benzonitrile core substituted with an azide-functionalized ethyl group at the para position. For example, bromo- or iodo-substituted precursors (e.g., 4-(1-bromoethyl)benzonitrile) could react with sodium azide (NaN₃) to install the azide group, followed by purification via chromatography or crystallization .
The compound’s structure combines an electron-withdrawing nitrile group and a reactive azide, making it a candidate for applications in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) or as a precursor to heterocycles like triazoles .
Properties
Molecular Formula |
C9H8N4 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
4-(1-azidoethyl)benzonitrile |
InChI |
InChI=1S/C9H8N4/c1-7(12-13-11)9-4-2-8(6-10)3-5-9/h2-5,7H,1H3 |
InChI Key |
DFZCBAPDYMXNMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
Spectroscopy :
- Thermal Stability: Azides are thermally sensitive, but nitrile substitution may stabilize the molecule compared to non-polar analogs like (1-azidoethyl)benzene.
Key Research Findings and Challenges
- Synthetic Challenges : Ethyl azides are more prone to decomposition during purification than methyl analogs, necessitating mild conditions (e.g., low-temperature chromatography).
- Catalytic Efficiency : Copper complexes for click chemistry may require tailored ligands to accommodate steric bulk in ethyl-substituted azides.
- Structural Insights : Twisted geometries in biphenyl analogs (e.g., 46.41° dihedral angle in ) highlight the impact of substituents on molecular conformation and material properties.
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